molecular formula C20H24N2O5S B2669221 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1171441-06-7

4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2669221
CAS RN: 1171441-06-7
M. Wt: 404.48
InChI Key: NIFXOANCPVESJG-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of various derivatives, exhibiting interesting properties. For instance, its role in the synthesis of analogs related to Zinquin, a specific fluorophore for Zn(II), was studied. These compounds showed bathochromic shifts in UV/visible spectra and formed fluorescent complexes with Zn(II), except for certain isomers (Kimber et al., 2003).

Antimicrobial Properties

  • Some derivatives have shown significant antimicrobial activities. A study synthesized and analyzed compounds like 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, demonstrating higher antimicrobial activity compared to parent compounds (Vanparia et al., 2010).

Potential Therapeutic Applications

  • Compounds containing this structure have been explored for potential therapeutic applications. For example, derivatives were synthesized for assessing diuretic, antihypertensive, and anti-diabetic potentials in rats (Rahman et al., 2014).

Enzyme Inhibition for Disease Treatment

  • The compound has been part of studies focusing on enzyme inhibition, relevant for treating diseases like Alzheimer’s. For instance, a study synthesized a new series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting potential as Alzheimer’s disease therapeutic agents (Abbasi et al., 2018).

Photodynamic Therapy for Cancer

  • A zinc phthalocyanine derivative with substituted benzenesulfonamide groups, related to this compound, showed high singlet oxygen quantum yield. This derivative presents potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties and high quantum yield (Pişkin et al., 2020).

Novel Quinazolinone Derivatives

  • The compound has been included in the synthesis of novel quinazolinone derivatives with evaluated antimicrobial activity. This showcases its utility in developing new compounds with potential biological activity (Habib et al., 2013).

C-H Bond Cyanation

  • Research has also explored its application in the rhodium-catalyzed cyanation of C-H bonds, demonstrating its utility in synthetic organic chemistry (Chaitanya et al., 2013).

properties

IUPAC Name

4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-11-17(8-9-19(14)27-3)28(24,25)21-16-7-6-15-5-4-10-22(18(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFXOANCPVESJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

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